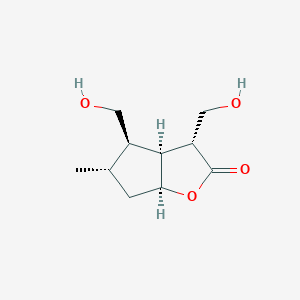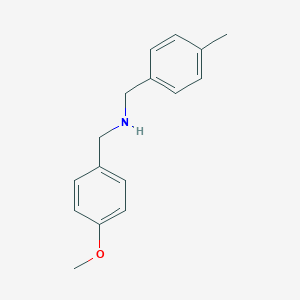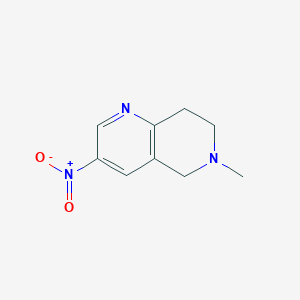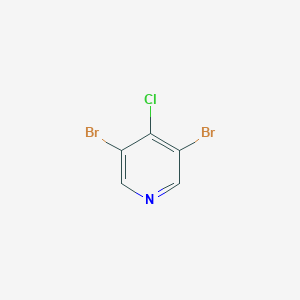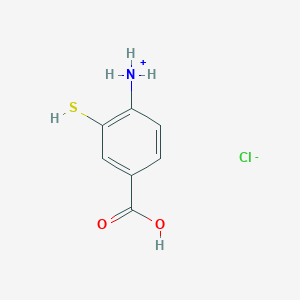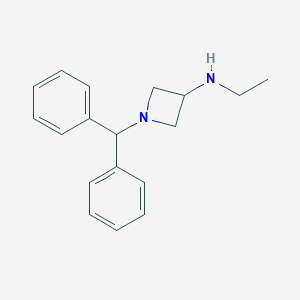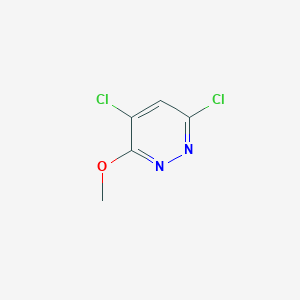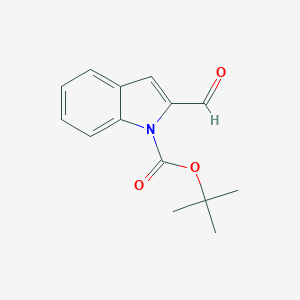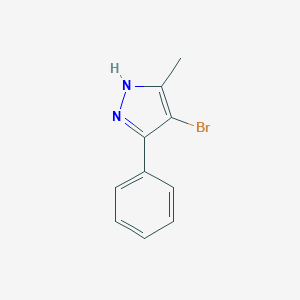
2-Hydroxy1-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy1-methoxynaphthalene, also known as 1-methoxynaphthalen-2-ol, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxy1-methoxynaphthalene involves several organic reactions. For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . Another synthetic approach involves the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy1-methoxynaphthalene is characterized by a naphthalene core with a methoxy group at the 1-position and a hydroxy group at the 2-position . The most stable conformation of the molecule was found after a careful potential energy surfaces study .
Chemical Reactions Analysis
2-Hydroxy1-methoxynaphthalene participates in various chemical reactions. For instance, it is involved in the hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene . It also plays a role in direct-type hydroxymethylation reactions and Mukaiyama-type hydroxymethylation reactions .
科学的研究の応用
Catalytic Applications and Synthesis
2-Methoxynaphthalene is an important intermediate in the production of various compounds. Its O-methylation using dimethyl carbonate as a green agent has been studied for the synthesis of naproxen, a non-steroidal anti-inflammatory drug. Research indicates that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica exhibit high activity and selectivity toward 2-methoxynaphthalene, demonstrating a sustainable approach to its production (Yadav & Salunke, 2013).
Shape-Selective Acylation
The shape-selective acylation of 2-methoxynaphthalene has been explored over various catalysts, including zeolites, to produce acetylated derivatives. This process is crucial for obtaining specific isomers used in further chemical syntheses. For instance, the use of polymorph C of Beta (ITQ-17) zeolite has shown high selectivity for 2-acetylmethoxynaphthalene due to its unique diffusivity properties (Botella et al., 2003).
Enzymatic Hydroxylation
The aromatic C–H bond hydroxylation of 1-methoxynaphthalene, a closely related compound, demonstrates the biocatalytic potential for functionalizing naphthalene derivatives. Using cytochrome P450BSβ, researchers have developed a facile colorimetric assay for monitoring hydroxylation activities, paving the way for efficient and selective enzyme-catalyzed transformations of methoxynaphthalenes (Shoji et al., 2010).
Conducting Polymer Research
Poly(2-methoxynaphthalene) (P2MN) research focuses on its electrical and optical properties as a fused ring organic semiconductor. Spectroelectrochemical studies have revealed the nature of charge carriers in both p- and n-doped P2MN, showcasing its ambipolar conductivity, which is rare among organic conducting polymers. This highlights its potential in electronic and optoelectronic applications (Meana-Esteban et al., 2014).
Photolithography Applications
The dimer system of 2-methoxynaphthalene has been investigated as a sequential two-photon photoacid generator for double exposure lithography. This novel application suggests the compound's utility in advanced lithographic techniques where linear behavior of conventional resist materials is a limitation, offering a path toward the development of reversible nonlinear responsive materials for photolithography (O'Connor et al., 2008).
将来の方向性
While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .
特性
IUPAC Name |
1-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCQPJRMITAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451646 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxynaphthalen-2-ol | |
CAS RN |
18515-10-1 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





